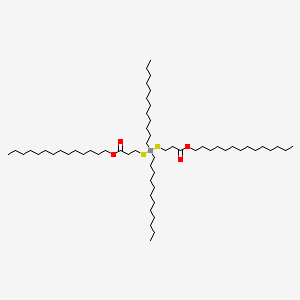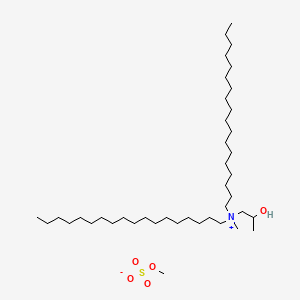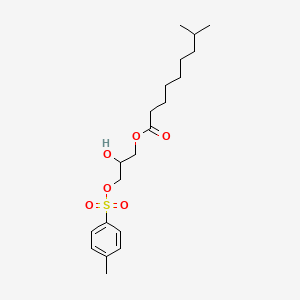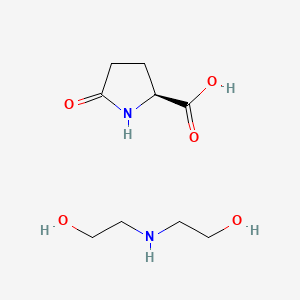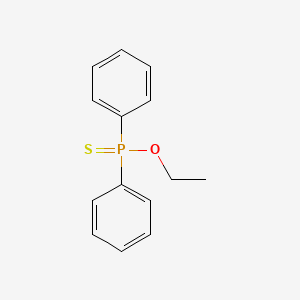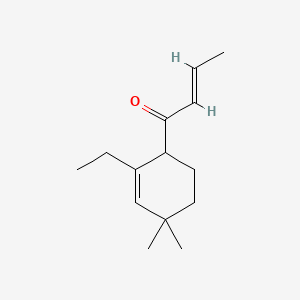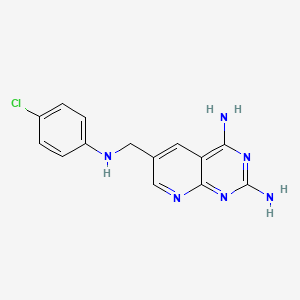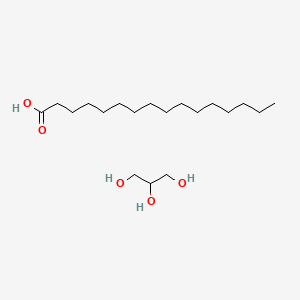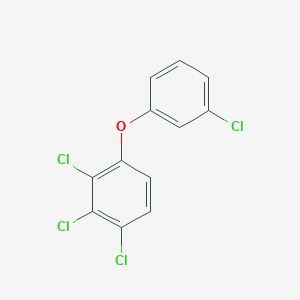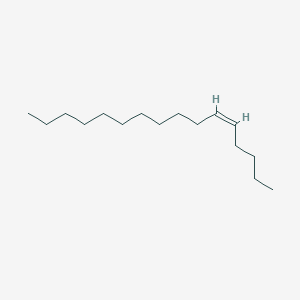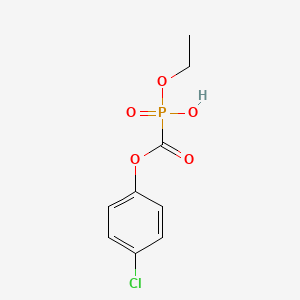
Phosphinecarboxylic acid, ethoxyhydroxy-, 4-chlorophenyl ester, oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphinecarboxylic acid, ethoxyhydroxy-, 4-chlorophenyl ester, oxide is a chemical compound with a complex structure that includes a phosphinecarboxylic acid core, an ethoxyhydroxy group, and a 4-chlorophenyl ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphinecarboxylic acid, ethoxyhydroxy-, 4-chlorophenyl ester, oxide typically involves multiple steps. One common method includes the reaction of phosphinecarboxylic acid with ethoxyhydroxy compounds under controlled conditions to form the desired ester. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the correct formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced analytical techniques ensures the quality and consistency of the final product.
化学反应分析
Types of Reactions
Phosphinecarboxylic acid, ethoxyhydroxy-, 4-chlorophenyl ester, oxide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. The reaction conditions may vary depending on the desired product and the specific oxidizing agent used.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst. The reaction conditions typically involve low temperatures and inert atmospheres to prevent unwanted side reactions.
Substitution: Common reagents include nucleophiles such as halides, amines, and alcohols. The reaction conditions often require specific solvents and temperatures to achieve the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives, depending on the nucleophile or electrophile used.
科学研究应用
Phosphinecarboxylic acid, ethoxyhydroxy-, 4-chlorophenyl ester, oxide has several scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, including the formation of complex molecules and the study of reaction mechanisms.
Biology: The compound is used in biochemical assays and as a probe to study enzyme activities and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism of action of phosphinecarboxylic acid, ethoxyhydroxy-, 4-chlorophenyl ester, oxide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact mechanism depends on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Phosphinecarboxylic acid, diethoxy-, ethyl ester, oxide: This compound has a similar structure but with different substituents, leading to variations in chemical properties and applications.
Phosphinecarboxylic acid, ethoxyhydroxy-, 4-bromophenyl ester, oxide: This compound has a bromine atom instead of chlorine, which can affect its reactivity and biological activity.
Uniqueness
Phosphinecarboxylic acid, ethoxyhydroxy-, 4-chlorophenyl ester, oxide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
83877-30-9 |
|---|---|
分子式 |
C9H10ClO5P |
分子量 |
264.60 g/mol |
IUPAC 名称 |
(4-chlorophenoxy)carbonyl-ethoxyphosphinic acid |
InChI |
InChI=1S/C9H10ClO5P/c1-2-14-16(12,13)9(11)15-8-5-3-7(10)4-6-8/h3-6H,2H2,1H3,(H,12,13) |
InChI 键 |
RLHZZXYNORIKRG-UHFFFAOYSA-N |
规范 SMILES |
CCOP(=O)(C(=O)OC1=CC=C(C=C1)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


